molecular formula C7H9N3O3S B7904138 ethyl 3-methylsulfanyl-5-oxo-2H-1,2,4-triazine-6-carboxylate

ethyl 3-methylsulfanyl-5-oxo-2H-1,2,4-triazine-6-carboxylate

Cat. No.: B7904138
M. Wt: 215.23 g/mol
InChI Key: LVODHNQSZJASHM-UHFFFAOYSA-N
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Description

The compound identified as “ethyl 3-methylsulfanyl-5-oxo-2H-1,2,4-triazine-6-carboxylate” is a chemical entity listed in the PubChem database It is known for its unique chemical properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methylsulfanyl-5-oxo-2H-1,2,4-triazine-6-carboxylate involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in sufficient quantities for commercial and research purposes. The industrial production process may include steps such as purification, crystallization, and quality control to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-methylsulfanyl-5-oxo-2H-1,2,4-triazine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. Detailed reaction mechanisms and product analyses are typically available in scientific publications.

Scientific Research Applications

ethyl 3-methylsulfanyl-5-oxo-2H-1,2,4-triazine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its biological activity and interactions with biomolecules.

    Medicine: this compound could have potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methylsulfanyl-5-oxo-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides valuable insights into its utility and importance. Further research and development can unlock new applications and enhance our knowledge of this intriguing chemical entity.

Properties

IUPAC Name

ethyl 3-methylsulfanyl-5-oxo-2H-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-3-13-6(12)4-5(11)8-7(14-2)10-9-4/h3H2,1-2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVODHNQSZJASHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NNC(=NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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